
(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
“(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1332531-21-1 . It has a molecular weight of 196.08 .
Molecular Structure Analysis
The InChI code for “(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine” is 1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H . This indicates that the molecule consists of a pyrazole ring with a chlorine atom at the 4th position and an ethyl group at the 1st position .Physical And Chemical Properties Analysis
“(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine” has a molecular weight of 196.08 . The InChI code is 1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Applications
The compound has been found to exhibit significant antileishmanial and antimalarial activities . In a study, it was found that certain compounds showed better inhibition effects against Plasmodium berghei, a parasite causing malaria .
Anti-Tobacco Mosaic Virus (TMV) Activity
Preliminary bioassays have indicated that the compound acts against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes . This suggests potential applications in plant protection and crop yield improvement.
Anticancer Applications
Pyrazoles, which include this compound, play an important role in medicinal chemistry due to their wide range of biological applications, including anticancer . They have been found to inhibit the growth of certain cancer cells .
Anti-Inflammatory Applications
The compound has also been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .
Anticonvulsant Applications
The compound has been found to exhibit anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders .
Antioxidant Applications
The compound has been associated with antioxidant activities . This suggests potential applications in the prevention of oxidative stress-related diseases .
Antimicrobial Applications
The compound has been found to exhibit antimicrobial activities . This suggests potential applications in the treatment of various bacterial and fungal infections .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds, such as methenamine, work by hydrolyzing to ammonia and formaldehyde in acidic environments, which are bactericidal .
Biochemical Pathways
Related compounds have been shown to impact various biological pathways, including those involved in antimicrobial, antiviral, and anti-inflammatory responses .
Pharmacokinetics
Similar compounds like methenamine are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Related compounds have been shown to exert various biological effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine. For instance, methenamine, a related compound, is most effective in acidic environments where it hydrolyzes to produce bactericidal agents .
Propriétés
IUPAC Name |
(4-chloro-2-ethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKPDCKFNARURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





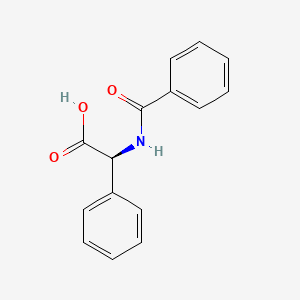
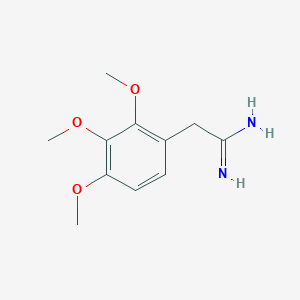

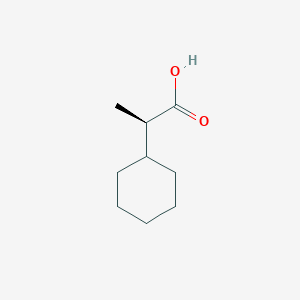
![N-[(5S)-5-methyl-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1638592.png)
![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)
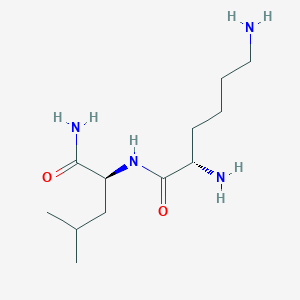

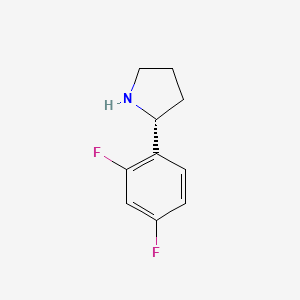
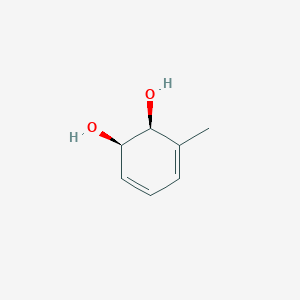
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)
